Vatalanib metabolite M25

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

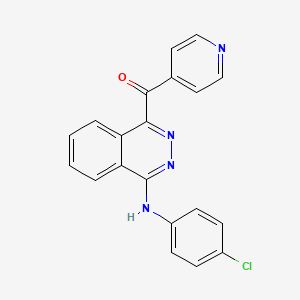

Vatalanib metabolite M25 is a pharmacologically inactive metabolite of Vatalanib, an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is under investigation for the treatment of solid tumors, and its metabolism and disposition have been studied extensively in cancer patients .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Vatalanib metabolite M25 involves the oxidative metabolism of Vatalanib. This process is primarily mediated by the cytochrome P450 enzyme CYP3A4 the general process involves the administration of Vatalanib, followed by its metabolic conversion in the body to form various metabolites, including M25 .

Analyse Chemischer Reaktionen

Types of Reactions

Vatalanib metabolite M25 undergoes several types of chemical reactions, including:

Oxidation: The primary reaction involved in the formation of this compound from Vatalanib is oxidative metabolism.

Reduction: While reduction reactions are not prominently involved in the formation of M25, they may play a role in the metabolism of other related compounds.

Substitution: Substitution reactions are not a major pathway for the metabolism of Vatalanib to M25.

Common Reagents and Conditions

The oxidative metabolism of Vatalanib to form metabolite M25 is primarily mediated by the cytochrome P450 enzyme CYP3A4. This enzyme catalyzes the oxidation of Vatalanib under physiological conditions .

Major Products Formed

The major product formed from the oxidative metabolism of Vatalanib is this compound, along with other pharmacologically inactive metabolites such as CGP-84368 and NVP-AAW378 .

Wissenschaftliche Forschungsanwendungen

Vatalanib metabolite M25, being a pharmacologically inactive metabolite, is primarily studied in the context of understanding the metabolism and disposition of Vatalanib in cancer patients. Research on Vatalanib and its metabolites has provided insights into the pharmacokinetics, safety, and efficacy of Vatalanib as an antiangiogenic agent . Additionally, studies have explored the potential use of Vatalanib in combination with other therapeutic agents for the treatment of advanced solid tumors .

Wirkmechanismus

As a pharmacologically inactive metabolite, Vatalanib metabolite M25 does not exert significant biological effects on its own. The parent compound, Vatalanib, inhibits vascular endothelial growth factor receptor tyrosine kinases, which are crucial for the formation of new blood vessels that contribute to tumor growth and metastasis . The metabolism of Vatalanib to M25 and other inactive metabolites is part of the body’s process to eliminate the drug and reduce its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

CGP-84368: Another pharmacologically inactive metabolite of Vatalanib, formed through oxidative metabolism.

NVP-AAW378: A pharmacologically inactive metabolite of Vatalanib with systemic exposure comparable to that of Vatalanib.

Uniqueness

Vatalanib metabolite M25 is unique in its specific metabolic pathway and its role in the overall pharmacokinetics of Vatalanib. While it shares similarities with other inactive metabolites such as CGP-84368 and NVP-AAW378, its formation and disposition provide valuable information for understanding the metabolism and elimination of Vatalanib in cancer patients .

Eigenschaften

CAS-Nummer |

300843-20-3 |

|---|---|

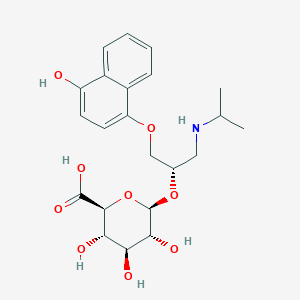

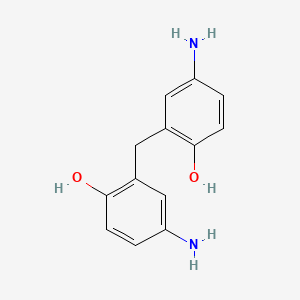

Molekularformel |

C20H13ClN4O |

Molekulargewicht |

360.8 g/mol |

IUPAC-Name |

[4-(4-chloroanilino)phthalazin-1-yl]-pyridin-4-ylmethanone |

InChI |

InChI=1S/C20H13ClN4O/c21-14-5-7-15(8-6-14)23-20-17-4-2-1-3-16(17)18(24-25-20)19(26)13-9-11-22-12-10-13/h1-12H,(H,23,25) |

InChI-Schlüssel |

PNQWLLMVBJXXNJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C(=O)C4=CC=NC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate](/img/structure/B12744452.png)